molecular formula C13H7BrFNS B13462534 4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile

4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile

Cat. No.: B13462534
M. Wt: 308.17 g/mol
InChI Key: YEWGAUOLYZOLSZ-UHFFFAOYSA-N
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Description

4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile is an organic compound with the molecular formula C13H7BrFNS It is characterized by the presence of a bromophenyl group, a fluorobenzonitrile group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with an amine would yield an aniline derivative, while oxidation of the sulfanyl group would produce a sulfoxide or sulfone.

Scientific Research Applications

4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The presence of the bromophenyl and fluorobenzonitrile groups suggests potential interactions with enzymes or receptors involved in biological processes. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile can be compared with other similar compounds, such as:

    4-[(4-Bromophenyl)sulfanyl]-3-fluorobenzonitrile: Similar structure but with a different position of the bromine atom.

    4-[(3-Bromophenyl)sulfanyl]-3-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.

    4-[(3-Bromophenyl)sulfanyl]-3-methylbenzonitrile: Similar structure but with a methyl group instead of fluorine.

These compounds share similar chemical properties but may exhibit different reactivities and biological activities due to the variations in their substituents .

Properties

Molecular Formula

C13H7BrFNS

Molecular Weight

308.17 g/mol

IUPAC Name

4-(3-bromophenyl)sulfanyl-3-fluorobenzonitrile

InChI

InChI=1S/C13H7BrFNS/c14-10-2-1-3-11(7-10)17-13-5-4-9(8-16)6-12(13)15/h1-7H

InChI Key

YEWGAUOLYZOLSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)SC2=C(C=C(C=C2)C#N)F

Origin of Product

United States

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